molecular formula C25H19ClN4O2 B3411100 1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902045-74-3

1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B3411100
CAS RN: 902045-74-3
M. Wt: 442.9 g/mol
InChI Key: YPVKSUIAUWLQMG-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolopyrimidine ring, which is a fused ring system involving a pyrrole and a pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, which is a bicyclic structure containing a five-membered ring (pyrrole) fused with a six-membered ring (pyrimidine) .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the various functional groups present in the molecule. For example, the carboxamide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and the overall size and shape of the molecule would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structures have shown significant antimicrobial activity . They can be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds may also have potential anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators.

Antiviral Activity

The compounds may exhibit antiviral properties . They could be used in the development of antiviral drugs.

Antifungal Activity

Similar compounds have demonstrated antifungal activities . This suggests potential use in antifungal medications.

Antioxidant Activity

These compounds may also exhibit antioxidant properties . They could be used in the development of antioxidant supplements or drugs.

Antitumor Activity

Compounds with similar structures have shown antitumor activities . They could be used in cancer research and the development of new cancer treatments.

Kinase Inhibitory Activity

These compounds may have kinase inhibitory activities . This suggests potential use in the treatment of diseases related to kinase activity.

Drug Discovery Research

The structure of these compounds is an attractive scaffold for drug discovery research . They could be used as a starting point for the development of new drugs.

Future Directions

The future research directions for this compound could include further exploration of its potential biological activity, optimization of its synthesis, and investigation of its physical and chemical properties. Given the interest in pyrrolopyrimidines as potential therapeutic agents , this compound could be of interest in drug discovery research.

properties

IUPAC Name

6-benzyl-N-[(2-chlorophenyl)methyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2/c26-20-11-5-4-10-18(20)15-27-24(31)21-14-19-23(30(21)16-17-8-2-1-3-9-17)28-22-12-6-7-13-29(22)25(19)32/h1-14H,15-16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVKSUIAUWLQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Reactant of Route 2
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1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Reactant of Route 3
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1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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